

Structure Elucidation of (3-Aminocyclobutyl)methanol Hydrochloride: A Multi-Modal Analytical Approach

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Compound of Interest

Compound Name: (3-Aminocyclobutyl)methanol hydrochloride

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Abstract

(3-Aminocyclobutyl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry, prized for the conformational rigidity and unique vectoral properties imparted by the cyclobutane scaffold.[1][2] As with any component destined for pharmaceutical development, unambiguous confirmation of its chemical structure, including its stereochemistry, is a non-negotiable regulatory and scientific prerequisite. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of **(3-Aminocyclobutyl)methanol hydrochloride**. We will move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, focusing on a self-validating system of interlocking data. The core challenge lies in definitively assigning the cis or trans relationship between the aminomethyl and hydroxymethyl substituents, a determination critical to the final compound's biological activity and physical properties.[3]

Foundational Analysis: Confirming Identity and Purity

Before delving into complex structural analysis, the foundational identity, formula, and purity of the analyte must be established. This phase provides the fundamental data upon which all subsequent interpretations will be built.

Mass Spectrometry (MS) for Molecular Formula Verification

Expertise & Experience: The first step is always to confirm that you have what you think you have. High-Resolution Mass Spectrometry (HRMS) is the cornerstone for this, providing an exact mass that validates the elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated parent molecule, $[M+H]^+$.

Protocol: High-Resolution LC-MS Analysis

- **Sample Preparation:** Dissolve ~1 mg of **(3-Aminocyclobutyl)methanol hydrochloride** in 1 mL of a 50:50 mixture of methanol and water.^{[4][5]}
- **Chromatography:** Inject 5 μ L onto a C18 reversed-phase column. Use a simple isocratic flow of 70% Water (with 0.1% formic acid) and 30% Methanol (with 0.1% formic acid) at a flow rate of 0.3 mL/min.
 - **Scientist's Note:** The goal here is not complex separation but to introduce a clean sample into the mass spectrometer. Formic acid aids in ionization.
- **Mass Spectrometry (ESI+):** Acquire data in positive ion mode over a mass range of m/z 50-300.
- **Data Analysis:** Identify the m/z value for the most abundant ion. Calculate the theoretical exact mass of the protonated free base ($C_5H_{11}NO + H^+$) and compare it to the observed mass.

Trustworthiness (Self-Validation): The measured mass should match the theoretical mass to within 5 ppm. This provides high confidence in the elemental formula.

Parameter	Expected Value	Observed (Representative)
Molecular Formula	$C_5H_{11}NO$	Confirmed
Molecular Weight (Free Base)	117.0841 g/mol	-
Theoretical $[M+H]^+$	118.0919 m/z	118.0915 m/z ($\Delta < 5$ ppm)

A Note on GC-MS: While possible, GC-MS analysis of primary amines can sometimes produce artifacts through reactions with the solvent (e.g., methanol) in the hot injector, potentially forming imine derivatives.^[6] Therefore, LC-MS is the more direct and reliable initial approach.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.

Protocol: NMR Sample Preparation

- Solvent Choice: Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
 - Expertise & Experience: DMSO-d6 is an excellent choice for hydrochloride salts due to its high polarity. Crucially, the amine (-NH₃⁺) and hydroxyl (-OH) protons are exchangeable. Using DMSO-d6 allows these protons to be observed, whereas a solvent like D₂O would cause them to exchange with deuterium and disappear from the ¹H spectrum.
- Acquisition: Perform all experiments at a standard temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (how many protons in each environment), and their coupling (which protons are adjacent to each other).

Expected ¹H NMR Data (Representative, in DMSO-d6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~8.1	broad singlet	3H	-NH3+	Broad signal due to quadrupole coupling with nitrogen and exchange. Downfield due to positive charge.
~4.8	triplet	1H	-OH	Exchangeable proton, coupling to the adjacent CH2 group.
~3.4	doublet	2H	-CH2OH	Protons adjacent to the hydroxyl group.
~3.1	multiplet	1H	H-3 (CH-N)	Proton on the carbon bearing the amino group, deshielded by nitrogen.
~2.2	multiplet	1H	H-1 (CH-C)	Methine proton at the point of substitution for the CH2OH group.
~2.0 & ~1.8	multiplet	4H	H-2, H-4	The four other cyclobutane ring protons. The exact pattern will differ between cis and trans isomers.

¹³C NMR & DEPT-135: The Carbon Skeleton

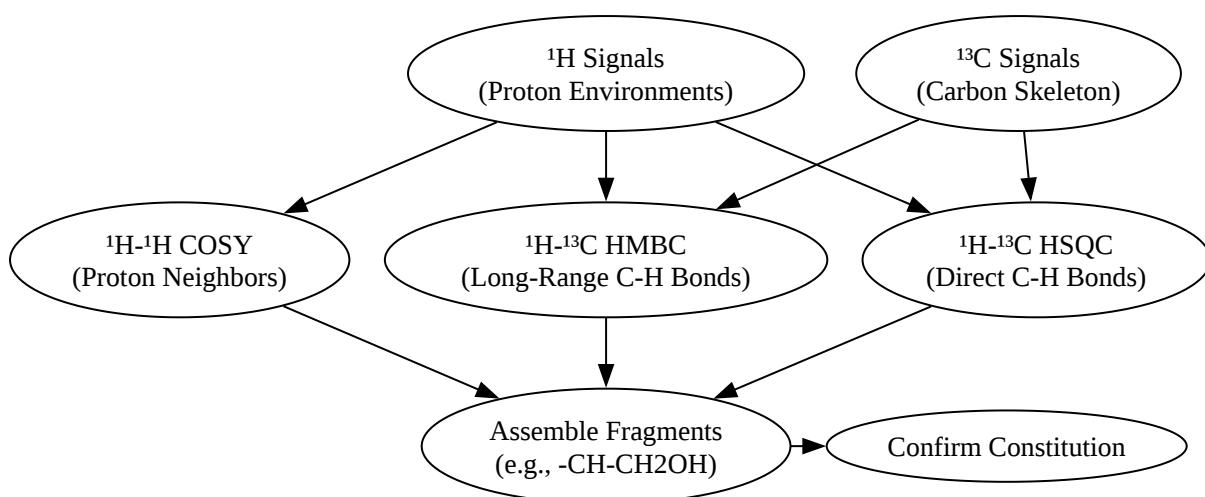
The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is run alongside to differentiate between CH₃, CH₂, and CH carbons.

Expected ¹³C NMR Data (Representative, in DMSO-d₆)

Chemical Shift (δ , ppm)	DEPT-135	Assignment
~63.0	CH ₂ (positive)	-CH ₂ OH
~45.0	CH (positive)	C-3 (CH-N)
~35.0	CH (positive)	C-1 (CH-C)
~28.0	CH ₂ (positive)	C-2, C-4

2D NMR: Connecting the Pieces

2D NMR experiments establish correlations between nuclei, allowing for the unambiguous assembly of molecular fragments.



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- ^1H - ^1H COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). We expect to see correlations tracing the path along the cyclobutane ring: H-1 \leftrightarrow H-2/4 \leftrightarrow H-3.
- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This is how the assignments in the tables above are definitively made.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting fragments. For example, a key correlation would be from the protons of the -CH₂OH group (δ ~3.4 ppm) to the C-1 carbon of the ring (δ ~35.0 ppm), confirming the attachment point.

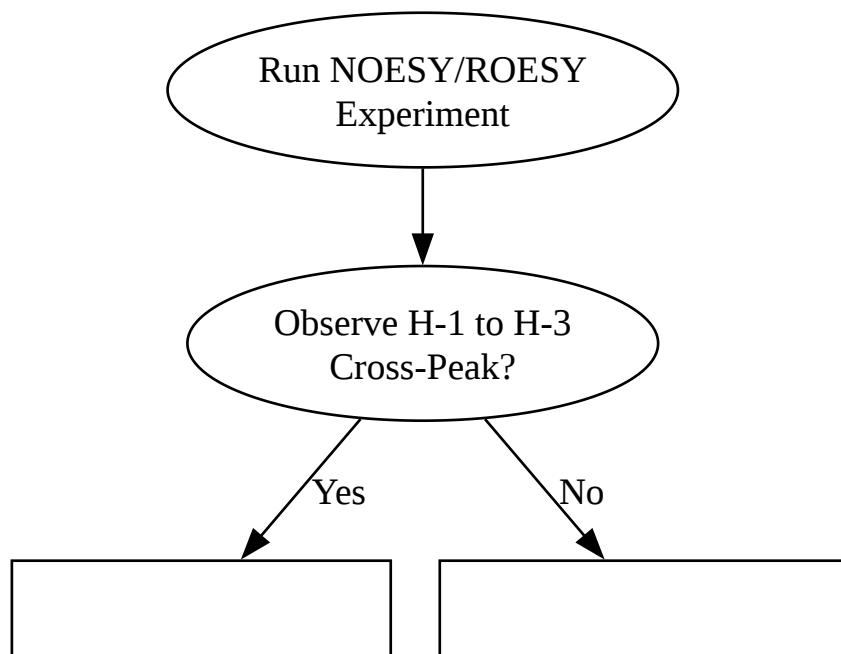
The Decisive Step: Stereochemistry Determination

With the constitution confirmed, the final and most critical challenge is to assign the relative stereochemistry as cis or trans. This is achieved by analyzing proton spatial relationships.

NOESY/ROESY for Through-Space Correlations

Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a phenomenon where perturbing one proton can enhance the signal of another proton that is close in space (< 5 Å), regardless of the number of bonds separating them. A 2D NOESY (or ROESY for small-medium molecules) experiment maps these through-space interactions. This is the definitive NMR method for distinguishing cis and trans isomers.^[7]

- For the cis-isomer: The methine proton at C-1 (H-1) and the methine proton at C-3 (H-3) will be on the same face of the ring. A clear NOE cross-peak should be observed between H-1 and H-3.
- For the trans-isomer: The H-1 and H-3 protons are on opposite faces of the ring, far apart in space. No NOE correlation will be observed between them. Instead, H-1 will show correlations to the adjacent ring protons on its own face.



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Absolute Confirmation: Single-Crystal X-ray Diffraction (SC-XRD)

While the NMR data provides a highly confident assignment, the "gold standard" for absolute and unambiguous structure determination is SC-XRD.[\[1\]](#)[\[8\]](#)[\[9\]](#)

Protocol: Single-Crystal X-ray Diffraction

- **Crystal Growth:** This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.
 - **Method:** Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) and allow the solvent to evaporate over several days in a loosely covered vial.
- **Data Collection:** Mount a suitable crystal on a diffractometer and irradiate it with X-rays.
- **Structure Solution & Refinement:** The diffraction pattern is measured and used to calculate an electron density map of the unit cell, from which the atomic positions are determined.

Trustworthiness (Self-Validation): The resulting 3D model from SC-XRD provides precise bond lengths, bond angles, and, most importantly, the definitive relative arrangement of the substituents on the cyclobutane ring, leaving no ambiguity about the cis or trans configuration.

Summary and Conclusion

The structural elucidation of **(3-Aminocyclobutyl)methanol hydrochloride** is a systematic process that builds a case from foundational data to definitive proof. The workflow begins with LC-MS to confirm the molecular formula. It then moves to a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to solve the atomic connectivity. The pivotal question of stereochemistry is answered through a NOESY/ROESY experiment, which probes the spatial proximity of key protons. Finally, where possible, single-crystal X-ray diffraction provides unequivocal, absolute proof of the entire three-dimensional structure. By following this multi-modal, self-validating approach, researchers and drug development professionals can ensure the highest level of confidence in the identity and quality of this critical pharmaceutical building block.

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